molecular formula C12H8 B141429 Acenaphthylene CAS No. 208-96-8

Acenaphthylene

Cat. No. B141429
CAS RN: 208-96-8
M. Wt: 152.19 g/mol
InChI Key: HXGDTGSAIMULJN-UHFFFAOYSA-N
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Description

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with significant presence in the atmosphere due to emissions from incomplete combustion sources such as diesel exhaust . It is a compound that exhibits important physical and biological properties, making it useful in materials chemistry and potentially valuable for biological applications .

Synthesis Analysis

The synthesis of acenaphthylene derivatives has been explored through various methods. Metal-catalyzed C-H bond activation of 5-membered carbocyclic rings has been a powerful approach for synthesizing acenaphthylene derivatives without the need for prefunctionalization . Additionally, diaryl acenaphthylene derivatives have been synthesized for the study of their photochromic properties . The Suzuki-Miyaura coupling reaction has also been employed as a simple and versatile method to prepare 1,2-diaryl-substituted acenaphthylene derivatives .

Molecular Structure Analysis

The molecular structure of acenaphthylene has been characterized in several studies. For instance, a dilithium complex obtained by the 1,2 deprotonation of acenaphthylene was isolated and characterized by single-crystal X-ray crystallography, revealing a nearly planar acenaphthylene fragment . The azuleno[1,2-a]acenaphthylene compound was also prepared and its solid-state structure was elucidated by X-ray crystallographical analysis, showing a nearly planar structure with little bond alternation .

Chemical Reactions Analysis

Acenaphthylene undergoes various chemical reactions. It has been reported to react with hydroxyl radicals and ozone in the atmosphere, with the major products being a ring-opened product and a dialdehyde, respectively . The palladium-catalyzed hydroesterification of acenaphthylene involves a "hydride" mechanism with a degenerate substitution equilibrium affecting enantioselectivity . Nucleophilic reactivity studies have shown that perhydro-3,6,9,12-tetraazacyclopenteno[1,3-f,g]acenaphthylene can be mono- and dialkylated on nitrogen to give mono- and bis-quarternary ammonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthylene have been investigated in various contexts. For example, the photochromic properties of diaryl acenaphthylene derivatives were studied in both solution and crystalline states, with some derivatives showing reversible photochromism in solution . The reactivity of acenaphthylene towards electrophiles was demonstrated to be higher than that of phenyl residues in polystyrenes, allowing for the introduction of various functional groups . The chemical and photochemical degradation of acenaphthylene in water has been studied, with ozonation and hydrogen peroxide treatments showing high elimination rates .

Scientific Research Applications

Atmospheric Chemistry

Acenaphthylene, a polycyclic aromatic hydrocarbon (PAH), undergoes atmospheric gas-phase reactions with hydroxyl radicals and ozone. Studies have measured rate constants for these reactions, and identified major products such as a 10 carbon ring-opened product and a dialdehyde from the hydroxyl radical-initiated reaction, and a secondary ozonide from the ozone reaction (Reisen & Arey, 2002).

Synthesis Applications

Acenaphthylene-1,2-dione is used in synthesizing hetero- and carbocyclic compounds and complexes. It has applications in creating spiro compounds, propellanes, ligands for catalyst reactions, and bioactive compounds (Yavari & Khajeh-Khezri, 2018).

Reactivity and Chelator Synthesis

Perhydro-3,6,9,12-tetraazacyclopenteno[1,3-f,g]acenaphthylene shows reactivity with alkyl bromides and iodides, producing mono- and bis-quarternary ammonium salts. This compound is a starting material for preparing cyclene-based chelators (Rohovec et al., 2000).

Environmental Treatment

Acenaphthylene has been studied in the context of atmospheric plasma reactors for treating cooking fume exhaust. Computational fluid dynamics (CFD) simulations demonstrated the removal efficiency of Acenaphthylene from cooking fumes (Chang & Hsieh, 2013).

Polymer Science

Studies on energy migration in acenaphthylene-containing polymers have explored the rate and efficiency of energy migration in these polymers. Time-resolved fluorescence methods have been applied to understand energy migration dynamics (Smith & Ghiggino, 2006).

Biodegradation Analysis

Fluorimetric methods have been developed for simultaneous determination of biodegradation processes of acenaphthylene in aqueous solutions. This approach aids in understanding the environmental breakdown of PAHs like acenaphthylene (Sang et al., 2009).

Chemical and Photochemical Degradation

The degradation of acenaphthylene through chemical and photochemical processes has been studied, with findings showing efficient removal of acenaphthylene from water using various treatments such as UV radiation, ozone, and hydrogen peroxide (Rivas, Beltrán, & Acedo, 2000).

Photodimerization and Crystallography

Studies on the [2 + 2] photodimerization of acenaphthylene in a coordination cage have been conducted. The research revealed insights into solid-state photodimerization processes that occur without preorganization at a preferred geometry (Takaoka et al., 2006).

Energetics of Dimerization

Research on the energetics of the thermal dimerization of acenaphthylene to heptacyclene has been performed, providing valuable insights into the thermodynamics of this process (Santos et al., 2006).

Safety And Hazards

Acenaphthylene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Acenaphthylene is an important building block of many organic semiconductors . It is expected that this review will guide the further design of Acenaphthylene-based organic semiconductors for various optoelectronic devices .

properties

IUPAC Name

acenaphthylene
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InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H
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InChI Key

HXGDTGSAIMULJN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
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Molecular Formula

C12H8
Record name ACENAPHTHYLENE
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Related CAS

25036-01-5
Record name Polyacenaphthylene
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DSSTOX Substance ID

DTXSID3023845
Record name Acenaphthylene
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Molecular Weight

152.19 g/mol
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Physical Description

Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS]
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Boiling Point

509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C
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Flash Point

122.0 °C (251.6 °F) - closed cup
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Solubility

Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform
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Density

0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C
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Vapor Pressure

0.00668 [mmHg], 0.0048 mm Hg at 25 °C
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Product Name

Acenaphthylene

Color/Form

Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol

CAS RN

208-96-8, 34493-60-2
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Melting Point

200.3 to 202.1 °F (NTP, 1992), 89.4 °C
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acenaphthylene
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Acenaphthylene
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Acenaphthylene
Reactant of Route 4
Acenaphthylene
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Acenaphthylene
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Acenaphthylene

Citations

For This Compound
39,700
Citations
E Bergmann - Journal of the American Chemical Society, 1952 - ACS Publications
Four years ago, 1 the philodienic properties of acenaphthylene (I) were reported; a new syn-thetic route into the fluoranthene series is based on the reaction of (I) with dienes. The …
Number of citations: 14 pubs.acs.org
P Liu, Z Li, WL Roberts - Combustion and Flame, 2021 - Elsevier
Numerous experimental and theoretical evidence indicates that polycyclic aromatic hydrocarbon (PAH) is the precursor of soot. However, the formation mechanism of PAH at flame …
Number of citations: 15 www.sciencedirect.com
MJ Schocken, DT Gibson - Applied and environmental …, 1984 - Am Soc Microbiol
… In contrast, acenaphthylene was oxidized to … 2-acenaphthenediol was formed from acenaphthylene by the mutant Beijerinckia … that although acenaphthene and acenaphthylene are …
Number of citations: 123 journals.asm.org
J Banisaukas, J Szczepanski, J Eyler… - The Journal of …, 2003 - ACS Publications
… of the acenaphthylene radical cation have been determined. Acenaphthylene cations were … In addition, the gas-phase IR spectrum of cationic acenaphthylene was obtained via …
Number of citations: 51 pubs.acs.org
Z Wang, Q Peng, X Huang, Q Ma, J Shao, Q Shen - Dyes and Pigments, 2021 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) have become one of the essential types of materials for organic electronics and bio-photonics, such as organic field-effect transistors, organic …
Number of citations: 16 www.sciencedirect.com
FJ Rivas, FJ Beltrán, B Acedo - Journal of Hazardous Materials, 2000 - Elsevier
Removal of acenaphthylene from water has been carried out … of the direct photolysis of acenaphthylene and the UV/H 2 O … of the reaction of acenaphthylene with the hydroxyl radical k …
Number of citations: 94 www.sciencedirect.com
S Thorwirth, P Theulé, CA Gottlieb… - The Astrophysical …, 2007 - iopscience.iop.org
… of acenaphthylene. Inspection of the CD terms of acenaphthene and acenaphthylene reveals … Therefore, an alternative fit has been performed for acenaphthylene keeping K fixed at the …
Number of citations: 54 iopscience.iop.org
TR Welberry - Proceedings of the Royal Society of …, 1973 - royalsocietypublishing.org
… Acenaphthylene C12H8 is a small planar organic molecule. … At room temperatures crystals of acenaphthylene display … Moreover, at about 130 K acenaphthylene has been found to …
Number of citations: 28 royalsocietypublishing.org
Y Zhang, W Li, R Jiang, L Zhang, Y Li… - The Journal of Organic …, 2022 - ACS Publications
… of brominated BN-acenaphthylene gave a series of BN-acenaphthylene derivatives. In … acenaphthylene derivatives can be fine-tuned by the substituents on the BN-acenaphthylene …
Number of citations: 2 pubs.acs.org
JAR Cheda, EF Westrum Jr - The Journal of Physical Chemistry, 1994 - ACS Publications
The low-temperature heat capacities from 5 K to 330 or 350 K of acenaphthene (Ci2Hio) and acenaphthylene (Ci2Hg) have been determined by adiabatic calorimetry. Although theheat …
Number of citations: 14 pubs.acs.org

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